N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with an isobutylamino group and a 4-methylbenzenesulfonamide moiety, making it a unique structure with potential pharmacological properties.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been extensively researched due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules .
Mode of Action
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, which suggests that they may interact with multiple targets in a complex manner .
Biochemical Pathways
Quinoxaline derivatives have been reported to demonstrate diverse therapeutic uses, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions . The resulting quinoxaline intermediate is then subjected to further functionalization.
To introduce the isobutylamino group, the quinoxaline intermediate can undergo nucleophilic substitution with isobutylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate . The final step involves the sulfonation of the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline core may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives .
Scientific Research Applications
N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with a benzene ring fused to a pyrazine ring.
Quinazoline: Similar to quinoxaline but with a nitrogen atom replaced by a carbon atom in the pyrazine ring.
Phthalazine: Contains a benzene ring fused to a pyridazine ring.
Uniqueness
N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-methyl-N-[3-(2-methylpropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13(2)12-20-18-19(22-17-7-5-4-6-16(17)21-18)23-26(24,25)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRVWEURJKBMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.